molecular formula C9H18O3 B14892412 (R)-tert-Butyl 4-hydroxypentanoate

(R)-tert-Butyl 4-hydroxypentanoate

Cat. No.: B14892412
M. Wt: 174.24 g/mol
InChI Key: KAGXVXAPPYOJEJ-SSDOTTSWSA-N
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Description

®-tert-Butyl 4-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by a tert-butyl group attached to the fourth carbon of a pentanoate chain, with a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-hydroxypentanoate typically involves the esterification of ®-4-hydroxypentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 4-hydroxypentanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts in packed bed reactors is also common to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products Formed

    Oxidation: The major products can include 4-oxopentanoic acid or 4-hydroxy-2-pentanone.

    Reduction: The major product is 4-hydroxypentanol.

    Substitution: Depending on the nucleophile, products can include various substituted pentanoates.

Scientific Research Applications

®-tert-Butyl 4-hydroxypentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving hydroxy acids and esters.

    Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Hydroxypentanoic acid: The parent compound without the tert-butyl ester group.

    tert-Butyl 4-hydroxybutanoate: A similar ester with a shorter carbon chain.

    Methyl 4-hydroxypentanoate: An ester with a methyl group instead of a tert-butyl group.

Uniqueness

®-tert-Butyl 4-hydroxypentanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

tert-butyl (4R)-4-hydroxypentanoate

InChI

InChI=1S/C9H18O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

KAGXVXAPPYOJEJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC(C)(C)C)O

Canonical SMILES

CC(CCC(=O)OC(C)(C)C)O

Origin of Product

United States

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